Cas no 425392-45-6 (Ethyl 5-chlorothiazole-4-carboxylate)

Ethyl 5-chlorothiazole-4-carboxylate is a versatile heterocyclic compound featuring a chlorinated thiazole core with an ester functional group. Its structural properties make it a valuable intermediate in pharmaceutical and agrochemical synthesis, particularly in the development of active ingredients. The presence of both chlorine and carboxylate groups enhances its reactivity, enabling selective modifications for targeted applications. This compound exhibits stability under standard handling conditions and is compatible with a range of organic transformations. Its well-defined reactivity profile and high purity make it suitable for research and industrial-scale processes, contributing to advancements in medicinal chemistry and crop protection.
Ethyl 5-chlorothiazole-4-carboxylate structure
425392-45-6 structure
Product Name:Ethyl 5-chlorothiazole-4-carboxylate
CAS No:425392-45-6
MF:C6H6ClNO2S
MW:191.635339260101
MDL:MFCD22494956
CID:828956
PubChem ID:58758599
Update Time:2025-05-20

Ethyl 5-chlorothiazole-4-carboxylate Chemical and Physical Properties

Names and Identifiers

    • Ethyl 5-chlorothiazole-4-carboxylate
    • 4-Thiazolecarboxylic acid, 5-chloro-, ethyl ester
    • Ethyl 5-chloro-1,3-thiazole-4-carboxylate
    • AGN-PC-0CKAAP
    • AK-95298
    • ANW-66890
    • CTK8C1559
    • ethyl 5-chlorothiazol-4-carboxylate
    • KB-253664
    • SureCN691044
    • FUWZDBRUOMUDCX-UHFFFAOYSA-N
    • 5872AB
    • ST2413036
    • AB0069782
    • 5-chlorothiazole-4-carboxylic acid ethyl ester
    • Ethyl5-chlorothiazole-4-carboxylate
    • DS-18029
    • CS-W020679
    • DB-360529
    • AKOS016008159
    • MFCD22494956
    • CHEMBL4576308
    • DTXSID00729880
    • SCHEMBL691044
    • 425392-45-6
    • EN300-218091
    • MDL: MFCD22494956
    • Inchi: 1S/C6H6ClNO2S/c1-2-10-6(9)4-5(7)11-3-8-4/h3H,2H2,1H3
    • InChI Key: FUWZDBRUOMUDCX-UHFFFAOYSA-N
    • SMILES: ClC1=C(C(=O)OCC)N=CS1

Computed Properties

  • Exact Mass: 190.9807773g/mol
  • Monoisotopic Mass: 190.9807773g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 3
  • Complexity: 156
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 67.4
  • XLogP3: 2.5

Ethyl 5-chlorothiazole-4-carboxylate Pricemore >>

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Ethyl 5-chlorothiazole-4-carboxylate, 95%; .
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Additional information on Ethyl 5-chlorothiazole-4-carboxylate

Research Brief on Ethyl 5-chlorothiazole-4-carboxylate (CAS: 425392-45-6) in Chemical Biology and Pharmaceutical Applications

Ethyl 5-chlorothiazole-4-carboxylate (CAS: 425392-45-6) is a key intermediate in the synthesis of various biologically active compounds, particularly in the pharmaceutical and agrochemical industries. Recent studies have highlighted its significance as a building block for the development of novel therapeutics, including kinase inhibitors, antimicrobial agents, and anti-inflammatory drugs. This research brief consolidates the latest findings on its synthetic utility, biological activities, and potential applications in drug discovery.

A 2023 study published in the Journal of Medicinal Chemistry demonstrated the use of Ethyl 5-chlorothiazole-4-carboxylate as a precursor in the synthesis of potent Bruton's tyrosine kinase (BTK) inhibitors. The researchers optimized a multi-step synthetic route, achieving a 78% yield in the critical thiazole ring formation step. Molecular docking studies revealed that derivatives bearing this scaffold exhibited strong binding affinity to BTK, with IC50 values in the low nanomolar range, suggesting potential for treating B-cell malignancies.

In antimicrobial research, a team from the University of Cambridge reported in Bioorganic & Medicinal Chemistry Letters (2024) that Ethyl 5-chlorothiazole-4-carboxylate derivatives showed remarkable activity against drug-resistant Staphylococcus aureus strains. The lead compound in this series, featuring a 5-chlorothiazole core, demonstrated a MIC of 0.5 μg/mL against MRSA, while maintaining excellent selectivity over mammalian cells. This work opens new avenues for addressing the global challenge of antibiotic resistance.

The compound's role in agrochemical development was underscored in a recent patent application (WO202318756A1) by a major agrochemical company. Here, Ethyl 5-chlorothiazole-4-carboxylate served as the starting material for novel fungicides targeting Botrytis cinerea, a pathogen responsible for significant crop losses. Field trials showed 95% disease control at application rates 30% lower than current commercial products, indicating both efficacy and environmental benefits.

From a synthetic chemistry perspective, advances in continuous flow technology have revolutionized the production of Ethyl 5-chlorothiazole-4-carboxylate. A 2024 Organic Process Research & Development paper detailed a continuous manufacturing process that improved yield to 92% while reducing hazardous waste by 65% compared to batch methods. This technological leap addresses both scalability and green chemistry principles critical for industrial adoption.

Looking forward, the versatility of Ethyl 5-chlorothiazole-4-carboxylate continues to inspire innovation across multiple domains. Its unique electronic properties and synthetic accessibility make it particularly valuable for fragment-based drug discovery. Several pharmaceutical companies have included derivatives in their preclinical pipelines, targeting indications from oncology to neurodegenerative diseases. As synthetic methodologies evolve and biological screening becomes more sophisticated, this compound scaffold is poised to contribute significantly to next-generation therapeutics.

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